7-(3,5-Dichloro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Description
The compound “7-(3,5-Dichloro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring . The molecule also has a carboxylic acid group attached to the pyrimidine ring and a 3,5-dichlorophenyl group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bicyclic core. The pyrazolo[1,5-a]pyrimidine core contributes to the rigidity of the molecule, while the carboxylic acid and 3,5-dichlorophenyl groups may participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the carboxylic acid group and the 3,5-dichlorophenyl group. The carboxylic acid group can participate in acid-base reactions, while the 3,5-dichlorophenyl group can undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make the compound acidic, while the 3,5-dichlorophenyl group could contribute to its lipophilicity .Future Directions
properties
IUPAC Name |
7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-8-3-7(4-9(15)5-8)11-1-2-16-12-6-10(13(19)20)17-18(11)12/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABPTALCEJOSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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